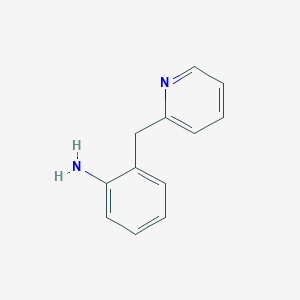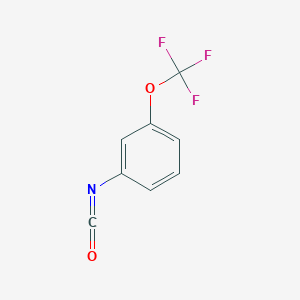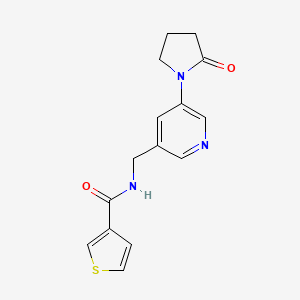
2-(2-Aminobenzyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminobenzyl)pyridine, also known as 4-(2-Pyridinylmethyl)aniline , is a chemical compound with the molecular formula C12H12N2 . It has an average mass of 184.237 Da and a monoisotopic mass of 184.100052 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is similar to that of pyridine, which is a valuable nitrogen-based heterocyclic compound . Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions, resulting in Schiff base as a product .Aplicaciones Científicas De Investigación
2-ABP has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, such as indoles, quinolines, and pyridines. It is also used as a ligand for the coordination of metal ions, such as cobalt, nickel, and copper. 2-ABP is also used as a building block for the synthesis of biologically active compounds, such as inhibitors of enzymes and drugs. Additionally, 2-ABP is used as a reactant in the synthesis of polymers and nanomaterials.
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives, which are structurally similar to 2-(2-aminobenzyl)pyridine, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2
Biochemical Pathways
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound could exhibit anti-inflammatory effects by inhibiting the activity of certain inflammatory mediators .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ABP is a versatile compound that is widely used in scientific research due to its numerous advantages. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, 2-ABP is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 2-ABP can be toxic if ingested, and it can be explosive if exposed to high temperatures or open flames. Therefore, it is important to take safety precautions when handling 2-ABP in the laboratory.
Direcciones Futuras
The potential applications of 2-ABP are vast, and there are numerous future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 2-ABP. Additionally, further research could be done to investigate the potential therapeutic applications of 2-ABP, such as its anti-cancer and anti-microbial properties. Finally, further research could be done to investigate the potential applications of 2-ABP in the synthesis of polymers and nanomaterials.
Métodos De Síntesis
2-ABP can be synthesized through a variety of methods, including the Fischer indole synthesis and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of a primary amine with an aldehyde or ketone in the presence of phosphorus oxychloride and dimethylformamide. Both of these methods are relatively simple and yield high yields of 2-ABP.
Safety and Hazards
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLINKKCILOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)

![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)



